molecular formula C6H3BrFN3 B13614165 1-Azido-3-bromo-5-fluorobenzene

1-Azido-3-bromo-5-fluorobenzene

Katalognummer: B13614165
Molekulargewicht: 216.01 g/mol
InChI-Schlüssel: BPASXXOQBWKROA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azido-3-bromo-5-fluorobenzene is an organic compound with the molecular formula C6H3BrFN3. It belongs to the class of aromatic halogenated and azido compounds, which are widely used in organic synthesis and material science. This compound exhibits unique physical and chemical properties, making it a promising candidate for various applications in scientific research and industry.

Vorbereitungsmethoden

1-Azido-3-bromo-5-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-azido-3-fluorobenzene or 1-azido-3-bromobenzene, followed by the substitution of the other halogen atom with fluorine or bromine. The reaction conditions typically involve the use of solvents such as chloroform, acetone, or benzene, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

1-Azido-3-bromo-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Azido-3-bromo-5-fluorobenzene has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.

    Biological Labeling: It can be used as a labeling agent for biological molecules, aiding in the study of biochemical processes and molecular interactions.

    Pharmacology: Research has shown potential therapeutic applications, including targeting cancer cells and viruses.

Wirkmechanismus

The mechanism by which 1-azido-3-bromo-5-fluorobenzene exerts its effects is primarily through its reactivity with other molecules. The azido group is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

1-Azido-3-bromo-5-fluorobenzene can be compared with other halogenated azido compounds, such as:

  • 1-Azido-3-chloro-5-fluorobenzene
  • 1-Azido-3-bromo-4-fluorobenzene
  • 1-Azido-3-iodo-5-fluorobenzene

These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications. The presence of different halogens can affect the compound’s stability, reactivity, and suitability for specific applications.

Eigenschaften

Molekularformel

C6H3BrFN3

Molekulargewicht

216.01 g/mol

IUPAC-Name

1-azido-3-bromo-5-fluorobenzene

InChI

InChI=1S/C6H3BrFN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H

InChI-Schlüssel

BPASXXOQBWKROA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)Br)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.